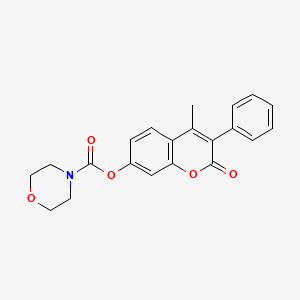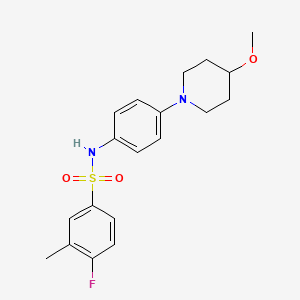
4-メチル-2-オキソ-3-フェニル-2H-クロメン-7-イル モルホリン-4-カルボン酸エステル
概要
説明
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
科学的研究の応用
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties . It has also shown potential as an antioxidant and anti-Alzheimer agent . In biology, it is used in studies related to enzyme inhibition and DNA gyrase inhibition . Industrially, it finds applications in the synthesis of various pharmaceuticals and as a precursor for other chemical compounds .
作用機序
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been shown to exhibit significant inhibitory activity against the growth of certain bacterial strains .
Mode of Action
Coumarin derivatives are known to interact with their targets, leading to various changes in the cellular processes .
Biochemical Pathways
Coumarin derivatives have been reported to inhibit bacterial dna gyrase, a critical enzyme involved in dna replication .
Pharmacokinetics
It is known that the presence of chlorine in similar compounds often improves their pharmacokinetic properties by mimicking hydrogen while offering increased resistance to metabolic degradation .
Result of Action
It is known that coumarin derivatives exert significant inhibitory activity against the growth of certain bacterial strains .
Action Environment
It is known that the synthesis of coumarin derivatives can be carried out under both classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .
準備方法
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate typically involves several steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This process can be carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ethylchloroacetate, and various organic halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ethylchloroacetate yields the corresponding ester, while the addition of hydrazine hydrate leads to the formation of hydrazides .
類似化合物との比較
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate can be compared with other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 4-methylumbelliferone . While these compounds share a similar core structure, the presence of different functional groups imparts unique properties to each compound. For example, 4-methylumbelliferone is known for its fluorescent properties and is widely used as a fluorescent probe in biochemical assays . In contrast, 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is notable for its broader range of biological activities, including antimicrobial and anticancer properties .
特性
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-14-17-8-7-16(26-21(24)22-9-11-25-12-10-22)13-18(17)27-20(23)19(14)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYJOLRERVTOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)
![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)


![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)
![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)

